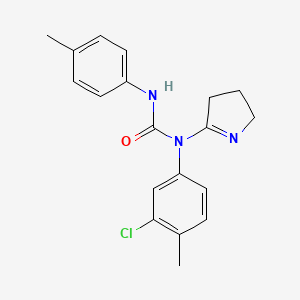

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

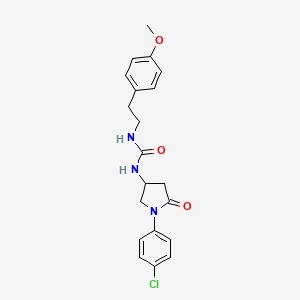

The compound "1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as aryl ureas with chloro substituents and their potential biological activities. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. These compounds are structurally related to the compound due to the presence of a chloro-substituted aryl group and a urea moiety.

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in paper , involves the use of 4-phenylbutyric acid and alkylanilines to create 1-aryl-3-(2-chloroethyl) ureas. Although the exact synthesis of "1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea" is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving the condensation of appropriate aniline derivatives with a chloroethyl urea or a related precursor.

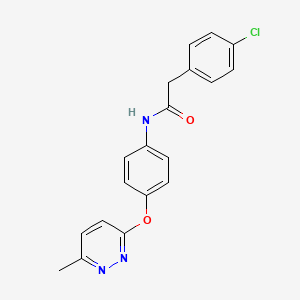

Molecular Structure Analysis

The molecular structure of the compound of interest would likely feature a urea linkage connecting three distinct aryl groups, one of which contains a chloro and a methyl substituent, another with a dihydropyrrole moiety, and the third with a tolyl group. The presence of these groups would influence the compound's electronic properties and potentially its conformation due to steric effects.

Chemical Reactions Analysis

While the specific chemical reactions of "1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea" are not provided, paper indicates that similar aryl ureas exhibit cytotoxicity against human adenocarcinoma cells. This suggests that the compound may also undergo biological reactions leading to anticancer activity, although this would need to be confirmed through experimental studies.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Urea Derivatives in Plant Biology

Urea derivatives, such as the compound , have been explored for their cytokinin-like activity, which influences cell division and differentiation in plants. Research has demonstrated that certain urea derivatives can act as positive regulators, sometimes even exceeding the activity of natural adenine compounds. This property makes them valuable in in vitro plant morphogenesis studies, where they are used to enhance adventitious root formation, contributing to our understanding of plant growth and development processes (Ricci & Bertoletti, 2009).

Urea Derivatives in Polymer Chemistry

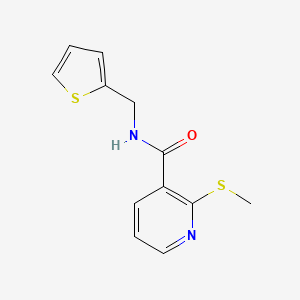

In the field of polymer chemistry, N-aryl-N′-pyridyl ureas have been synthesized and utilized as thermal latent initiators for the ring-opening polymerization of epoxides. These compounds, when derived from reactions involving different isocyanates and 4-aminopyridine, exhibit varying thermal latencies based on their substituents, impacting the polymerization process. This research has implications for the development of novel polymer materials with tailored properties for specific applications (Makiuchi et al., 2015).

Urea Derivatives in Nonlinear Optics

Research into organic nonlinear optical materials has also benefitted from urea derivatives. For instance, pyrrole-based hydrazone crystals incorporating urea functionalities have been synthesized and analyzed for their nonlinear optical properties. These studies have revealed significant macroscopic nonlinearity, making such compounds promising candidates for applications in optical devices and technologies (Kwon et al., 2008).

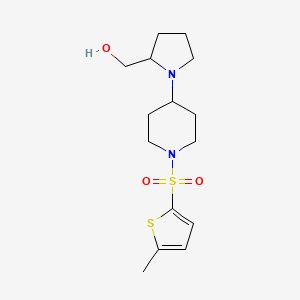

Urea Derivatives in Corrosion Inhibition

Urea-derived Mannich bases have been investigated for their role as corrosion inhibitors on metal surfaces, particularly in acidic environments. These compounds have shown promising results in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Jeeva et al., 2015).

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-13-5-8-15(9-6-13)22-19(24)23(18-4-3-11-21-18)16-10-7-14(2)17(20)12-16/h5-10,12H,3-4,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQXZUHUYHEOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)

![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)